molecular formula C9H14N2O2 B1362563 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 22049-24-7

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No. B1362563
CAS RN: 22049-24-7
M. Wt: 182.22 g/mol
InChI Key: ZHEIXGWEQIILBB-UHFFFAOYSA-N
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Description

“9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is a chemical compound with the CAS Number: 933716-21-3 . It has a molecular weight of 154.26 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound “9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione” is in liquid form .

Scientific Research Applications

Synthesis of Spiro Carbocyclic Imidazolidine-2,4-diones A fast, cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, showing the potential for efficient production of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, compounds of significant pharmacological interest (Pardali et al., 2021).

Configurational Analysis via NMR The relative configurations of various diazaspiro[4.5]decanes have been meticulously analyzed using 13C, 15N, and 17O NMR. This comprehensive spectroscopic characterization aids in understanding the structural nuances and potential chemical behaviors of these compounds (Guerrero-Alvarez et al., 2004).

Biological and Chemical Properties

Anticonvulsant Profiles Research has uncovered the anticonvulsant potential of certain 6,9-diazaspiro[4.5]decane derivatives. These compounds, after undergoing a series of chemical transformations, displayed significant anticonvulsant activity, with some showing potency greater than standard reference drugs (Aboul-Enein et al., 2014).

Hypoglycemic Activity Studies on spiroimidazolidine-2,4-diones revealed promising hypoglycemic effects. These compounds, synthesized from methylcyclohexanones, demonstrated a significant reduction in blood glucose levels, indicating potential applications in diabetes management (Iqbal et al., 2012).

Transdermal Permeation Enhancement Alaptide has been investigated for its role in enhancing the transdermal permeation of drugs. Notably, nanonized alaptide significantly increased the permeation of indomethacin through pig skin, suggesting its utility in transdermal therapeutic systems (Cernikova et al., 2015).

properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEIXGWEQIILBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2(C1=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312707
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

CAS RN

22049-24-7
Record name NSC260636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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